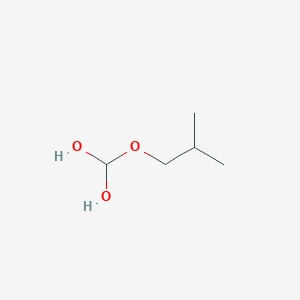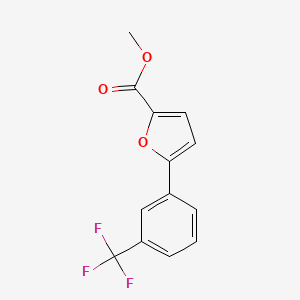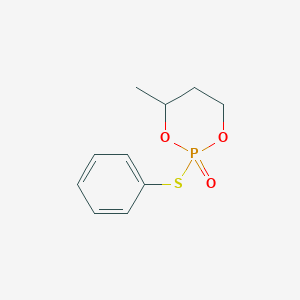
Acetamide,2,2'-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoindole core, which is a bicyclic structure containing nitrogen, and two acetamide groups substituted with 4-chlorophenyl and cyano groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] typically involves multi-step organic reactions. One common method involves the condensation of phthalic anhydride with aniline derivatives to form isoindole intermediates. These intermediates are then further reacted with acetamide derivatives under controlled conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a bioactive molecule with various biological activities. It can be used in the development of new drugs or as a tool for studying biological processes.
Medicine: Due to its potential biological activities, the compound is being investigated for its therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide derivatives:
N-Substituted isoindole derivatives: These compounds have similar structures and can undergo similar chemical reactions, making them useful for comparison and exploration of structure-activity relationships.
Uniqueness
Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H15Cl2N5O2 |
|---|---|
Poids moléculaire |
500.3 g/mol |
Nom IUPAC |
(2E)-2-[(3E)-3-[2-(4-chloroanilino)-1-cyano-2-oxoethylidene]isoindol-1-ylidene]-N-(4-chlorophenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C26H15Cl2N5O2/c27-15-5-9-17(10-6-15)31-25(34)21(13-29)23-19-3-1-2-4-20(19)24(33-23)22(14-30)26(35)32-18-11-7-16(28)8-12-18/h1-12,33H,(H,31,34)(H,32,35)/b23-21+,24-22+ |
Clé InChI |
OOQHVIOIXRDFRK-MBALSZOMSA-N |
SMILES isomérique |
C1=CC=C2/C(=C(\C(=O)NC3=CC=C(C=C3)Cl)/C#N)/N/C(=C(/C(=O)NC4=CC=C(C=C4)Cl)\C#N)/C2=C1 |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)NC2=C(C#N)C(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)


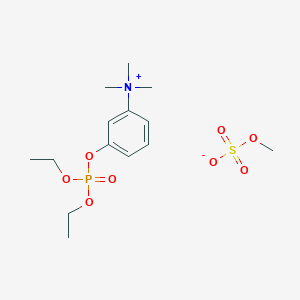


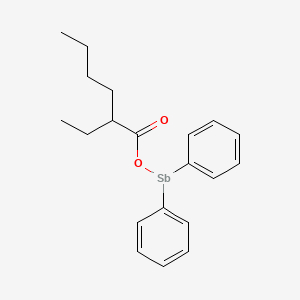
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
